
6-(Diethylamino)hexa-2,4-diyn-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Diethylamino)hexa-2,4-diyn-1-OL is an organic compound characterized by the presence of a diethylamino group and a hexa-2,4-diyn-1-ol backbone. This compound is notable for its unique structure, which includes both alkyne and alcohol functional groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Diethylamino)hexa-2,4-diyn-1-OL typically involves the reaction of diacetylene with formaldehyde in the presence of a polar solvent and a catalytic amount of a silver catalyst . This method ensures the formation of the desired compound with high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, enhances the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Diethylamino)hexa-2,4-diyn-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne groups to alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Halides or amines.
Applications De Recherche Scientifique
6-(Diethylamino)hexa-2,4-diyn-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-(Diethylamino)hexa-2,4-diyn-1-OL involves its interaction with specific molecular targets and pathways. The compound’s diethylamino group can interact with biological receptors, while the alkyne groups can participate in click chemistry reactions, facilitating the formation of stable covalent bonds with target molecules. These interactions can modulate biological pathways, leading to various therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexa-2,4-diyn-1-ol: Lacks the diethylamino group, making it less versatile in certain reactions.
2,4-Hexadien-1-ol: Contains double bonds instead of triple bonds, leading to different reactivity and applications.
Propargyl alcohol: A simpler molecule with only one alkyne group, used in basic organic synthesis.
Uniqueness
6-(Diethylamino)hexa-2,4-diyn-1-OL stands out due to its combination of alkyne and diethylamino groups, providing unique reactivity and versatility in various chemical and biological applications.
Propriétés
Numéro CAS |
60214-08-6 |
|---|---|
Formule moléculaire |
C10H15NO |
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
6-(diethylamino)hexa-2,4-diyn-1-ol |
InChI |
InChI=1S/C10H15NO/c1-3-11(4-2)9-7-5-6-8-10-12/h12H,3-4,9-10H2,1-2H3 |
Clé InChI |
CUBWABMIIUUGPP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC#CC#CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


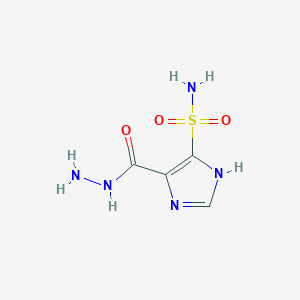
![Benzeneacetic acid, 2-[(3,4-difluorophenyl)thio]-](/img/structure/B14594227.png)
![4-Methoxyspiro[1,2-dioxetane-3,9'-fluorene]](/img/structure/B14594233.png)
![1-Methoxy-4-{[1-(2,2,2-trifluoroethoxy)cyclopropyl]ethynyl}benzene](/img/structure/B14594247.png)

![6-[2-(Diethylamino)ethoxy]pyrazine-2-carboxamide](/img/structure/B14594249.png)
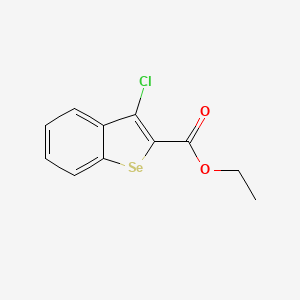
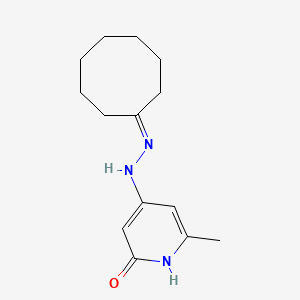
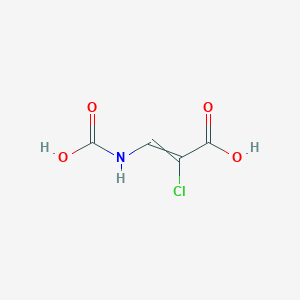
![6-Methoxy-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14594282.png)
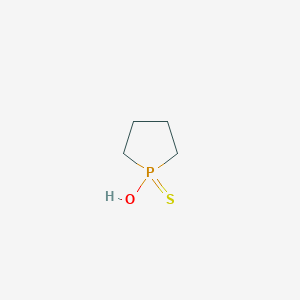
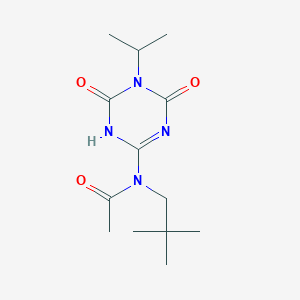
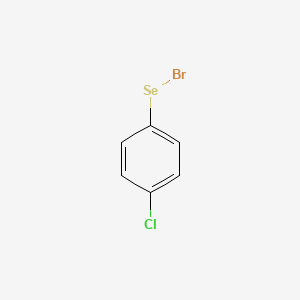
![5-[(4-Chlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene](/img/structure/B14594294.png)
